

Structure and molecular weight of 4-Bromo-2-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-2-(methylsulfonyl)benzoic acid
Cat. No.:	B116133

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and available data on **4-Bromo-2-(methylsulfonyl)benzoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical properties of this compound.

Chemical Structure and Molecular Weight

4-Bromo-2-(methylsulfonyl)benzoic acid is a substituted aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with a bromine atom at the 4-position and a methylsulfonyl group at the 2-position.

Molecular Formula: C₈H₇BrO₄S^[1]^[2]

Molecular Weight: 279.11 g/mol^[3]

CAS Number: 142994-02-3^[1]^[2]

Synonyms: 4-bromo-2-(methylsulphonyl)benzoic acid, 5-Bromo-2-carboxyphenyl methyl sulphone[3][4]

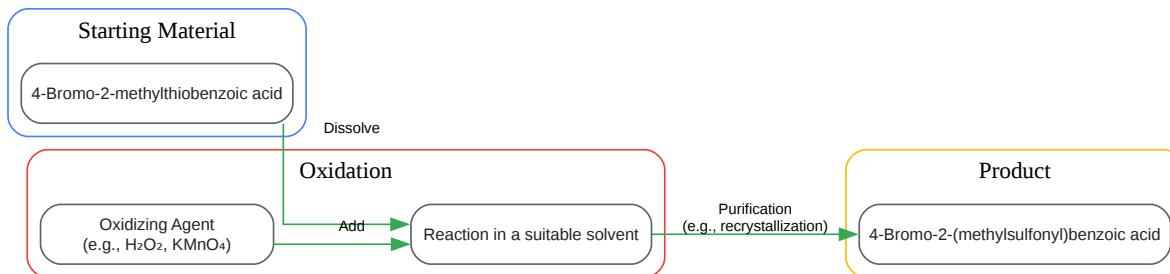
Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for **4-Bromo-2-(methylsulfonyl)benzoic acid** is presented in the tables below. It is important to note that detailed experimental spectroscopic data for this specific compound is not readily available in the public domain. The provided spectroscopic information is based on data for structurally similar compounds and theoretical predictions.

Physicochemical Properties

Property	Value	Reference
Melting Point	200-202 °C	
Appearance	Solid	

Predicted Spectroscopic Data


Spectroscopy	Predicted Peaks/Signals
¹ H NMR	Aromatic protons (3H) are expected in the range of 7.5-8.5 ppm. The methylsulfonyl protons (3H) would likely appear as a singlet around 3.0-3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm).
¹³ C NMR	Aromatic carbons are expected in the range of 120-145 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, likely in the 165-175 ppm range. The methyl carbon of the sulfonyl group is expected around 40-50 ppm.
FTIR (cm ⁻¹)	O-H stretch (carboxylic acid): broad band around 2500-3300. C=O stretch (carboxylic acid): strong absorption around 1700. S=O stretch (sulfonyl): two strong bands around 1350 and 1150. C-Br stretch: in the fingerprint region, typically 500-650.
Mass Spec (m/z)	The molecular ion peak [M] ⁺ would be expected at approximately 279 and 281 (due to bromine isotopes). Key fragmentation patterns would likely involve the loss of the hydroxyl group (-17), the carboxyl group (-45), the methylsulfonyl group (-79), and the bromine atom (-79/-81).

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **4-Bromo-2-(methylsulfonyl)benzoic acid** is not currently available in the public literature. However, a general synthetic strategy can be inferred from patents describing the preparation of related compounds, such as other 2-substituted-4-(methylsulfonyl)benzoic acids. This typically involves the oxidation of a corresponding methylthio (-SCH₃) precursor.

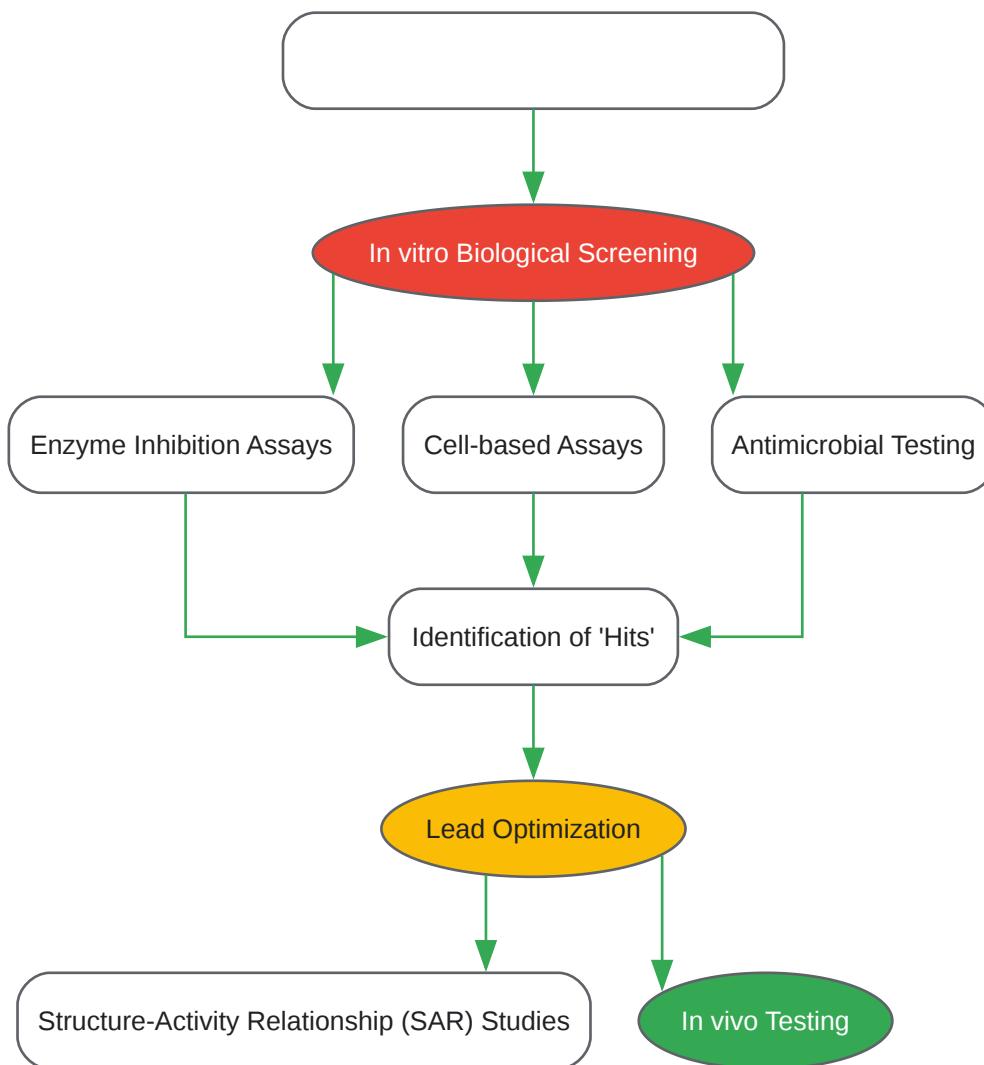
A potential synthetic route is outlined below. This should be considered a theoretical pathway and would require optimization and experimental validation.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Bromo-2-(methylsulfonyl)benzoic acid**.

General Experimental Considerations


- Starting Material: The synthesis would likely begin with 4-bromo-2-methylthiobenzoic acid.
- Oxidation: The methylthio group would be oxidized to a methylsulfonyl group using a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).
- Reaction Conditions: The reaction would be carried out in a solvent that is inert to the oxidizing conditions, such as acetic acid or a chlorinated solvent. The temperature and reaction time would need to be carefully controlled to ensure complete oxidation without unwanted side reactions.
- Work-up and Purification: After the reaction is complete, the product would be isolated by extraction and purified, typically by recrystallization from a suitable solvent system.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity, pharmacological profile, or involvement in signaling pathways of **4-Bromo-2-(methylsulfonyl)benzoic acid**.

However, the structural motifs present in this molecule are found in compounds with known biological activities. For instance, various substituted benzoic acids and sulfonamides have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and antibacterial agents. The presence of a bromine atom can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the lack of specific data, any potential biological activity of **4-Bromo-2-(methylsulfonyl)benzoic acid** would need to be determined through experimental screening and pharmacological studies. The following diagram illustrates a general workflow for such a preliminary biological evaluation.

[Click to download full resolution via product page](#)

Caption: General workflow for biological evaluation.

Conclusion

4-Bromo-2-(methylsulfonyl)benzoic acid is a well-defined chemical entity with a known structure and molecular weight. While a detailed experimental synthesis and comprehensive spectroscopic and biological data are not yet available in the public domain, its structural features suggest it may be a compound of interest for further investigation in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this molecule. Further experimental work is required to fully characterize its chemical, physical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate _Chemicalbook [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [Structure and molecular weight of 4-Bromo-2-(methylsulfonyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116133#structure-and-molecular-weight-of-4-bromo-2-methylsulfonyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com